molecular formula C24H21N3O2S B328541 N-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methylbenzamide

N-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methylbenzamide

Cat. No.: B328541
M. Wt: 415.5 g/mol
InChI Key: TWNUNDZHWREWPL-UHFFFAOYSA-N
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Description

N-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by its unique structure, which includes a benzoxazole ring, a carbamothioyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methylbenzamide typically involves a multi-step process. One common method includes the reaction of 3,4-dimethylphenylamine with 2-aminophenol to form the benzoxazole ring. This intermediate is then reacted with thiophosgene to introduce the carbamothioyl group. Finally, the compound is coupled with 4-methylbenzoyl chloride to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzoxazole ring and carbamothioyl group make it particularly versatile in various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C24H21N3O2S

Molecular Weight

415.5 g/mol

IUPAC Name

N-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methylbenzamide

InChI

InChI=1S/C24H21N3O2S/c1-14-4-7-17(8-5-14)22(28)27-24(30)25-19-10-11-21-20(13-19)26-23(29-21)18-9-6-15(2)16(3)12-18/h4-13H,1-3H3,(H2,25,27,28,30)

InChI Key

TWNUNDZHWREWPL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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